molecular formula C3H3N3O2 B1665927 6-Azauracil CAS No. 461-89-2

6-Azauracil

Cat. No. B1665927
CAS RN: 461-89-2
M. Wt: 113.08 g/mol
InChI Key: SSPYSWLZOPCOLO-UHFFFAOYSA-N
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Description

6-Azauracil (6-AU) is a pyrimidine analog of uracil . It is known to inhibit the growth of various microorganisms by depleting intracellular guanosine triphosphate (GTP) and uridine triphosphate (UTP) nucleotide pools . It is also an inhibitor of enzymes involved in purine and pyrimidine biosynthesis, leading to alterations in nucleotide pool levels in vivo .


Synthesis Analysis

The synthesis of a series of novel 6-azauracil non-nucleosides has been described. The reaction of silylated 6-azauracils with the appropriate chloroethers gave the corresponding non-nucleosides .


Molecular Structure Analysis

The molecular formula of 6-Azauracil is C3H3N3O2, and its molecular weight is 113.1 . It is also known by other names such as 6-Aza-2,4-dihydroxypyrimidine, 3,5-Dihydroxy-1,2,4-triazine, and 1,2,4-Triazine-3,5(2H,4H)-dione .


Chemical Reactions Analysis

New poly heterocyclic nitrogen systems containing 1,2,4-triazine moiety such as pyrazolines, pyrazolones, phthalazinone, and 1,2,4-triazinone have been deduced from hydrazinolysis of 3,5-dichloro-6,1-dihydro-1,2,4-triazine, which is produced from the interaction between 6-azauracil with POCl3/PCl5 .


Physical And Chemical Properties Analysis

The melting point of 6-Azauracil is 277-279 °C . It has a λmax of 258 nm in 0.1 M HCl, and an extinction coefficient of EmM = 5.2 in 0.1 M HCl .

Safety And Hazards

6-Azauracil is toxic if swallowed and causes skin and eye irritation. It may cause respiratory irritation and is suspected of damaging the unborn child . It should be handled with care, using personal protective equipment, and stored in a well-ventilated place .

Future Directions

6-Azauracil has been found to regulate autophagy-mediated cell death in various human cancer cells, where 6-Azauracil treatment activates autophagic flux through the activation of lysosomal function . This suggests that autophagy-mediated cell death triggered by 6-Azauracil contributes to its antitumor effect .

properties

IUPAC Name

2H-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPYSWLZOPCOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060042
Record name 1,2,4-Triazine-3,5(2H,4H)-dione
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Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

6-Azauracil

CAS RN

461-89-2
Record name 1,2,4-Triazine-3,5(2H,4H)-dione
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Record name Azauracil
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Record name 6-Azauracil
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Record name 1,2,4-Triazine-3,5(2H,4H)-dione
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Record name 1,2,4-Triazine-3,5(2H,4H)-dione
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Record name 6-AZAURACIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,780
Citations
JJ Jaffe, RE Handschumacher… - The Yale Journal of …, 1957 - ncbi.nlm.nih.gov
… On a molar basis, azauridine is from 10 to 20 times as active as 6-azauracil, and, in the … Production of 6-azauracil riboside by Eschericia coli growing in the presence of 6-azauracil. …
Number of citations: 70 www.ncbi.nlm.nih.gov
F Exinger, F Lacroute - Current genetics, 1992 - Springer
… 6-Azauracil (6-AU) is a well known growth inhibitor for many … uptake become resistant to 6-azauracil confirming the main … an increased sensitivity to 6-azauracil compared to wild-type …
Number of citations: 310 link.springer.com
T Kobayashi, Y Harada, T Suzuki… - The Journal of Physical …, 2008 - ACS Publications
Excited-state dynamics of 6-azauracil (6-AU) and sensitized singlet oxygen formation in acetonitrile solution with UV irradiation were investigated for the first time. In the transient …
Number of citations: 33 pubs.acs.org
J Chen, A Buonaugurio, O Dolgounitcheva… - The Journal of …, 2013 - ACS Publications
… “very-rare” tautomers of 6-azauracil anions were considered to determine whether any of these had been observed in the photoelectron spectrum of the 6-azauracil anion. Geometry …
Number of citations: 5 pubs.acs.org
RE Handschumacher, AD Welch - Cancer Research, 1956 - AACR
… 1In subsequent references to 6-azauracil, the name "azauracil" will be used. It should be … , NJ, for a generous supply of 6-azauracil. *Numbers expressed parenthetically following the …
Number of citations: 80 aacrjournals.org
RA Mitran, C Draghici, S Tomas - REVISTA DE CHIMIE, 2010 - academia.edu
… The interest shown toward 6-azauracil and its compounds … Our research has been aimed at obtaining some 6azauracil … of 5-bromo-6-azauracil with corresponding aromatic amines …
Number of citations: 3 www.academia.edu
P Singh, DJ Hodgson - Acta Crystallographica Section B: Structural …, 1974 - scripts.iucr.org
… We report here in detail the crystal and molecular structure of 6-azauracil. A preliminary account of this structure together with the structure of 6-azathymine has pre- viously appeared (…
Number of citations: 49 scripts.iucr.org
JP Gobbo, AC Borin… - The Journal of Physical …, 2011 - ACS Publications
… In this contribution, we investigate the photophysical relaxation mechanism of 6-azauracil with the … A comparison between the relaxation paths of 6-azauracil and uracil is also made. …
Number of citations: 34 pubs.acs.org
JS Swenton, JA Hyatt - Journal of the American Chemical Society, 1974 - ACS Publications
… Our interest in 6-azauracil and 6-azathymine photochemistry initially … Due to the low solubility of 6azauracil and 6-azathymine … Finally, we wish to note that these 6-azauracil adducts may …
Number of citations: 63 pubs.acs.org
J Jonáš, J Gut - Collection of Czechoslovak Chemical …, 1961 - cccc.uochb.cas.cz
… infrared spectra of uracil, 6-azauracil and some of their derivatives… The ultraviolet spectra of 6-azauracil and some of its … study the ultraviolet spectra of 6-azauracil and its derivatives and …
Number of citations: 15 cccc.uochb.cas.cz

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